INH6
Overview
Description
INH6 is a potent inhibitor of the Hec1/Nek2 complex, which plays a crucial role in cell division and chromosome alignment. This compound has shown significant potential in disrupting the Hec1/Nek2 interaction, leading to chromosome misalignment and cell death .
Mechanism of Action
Target of Action
INH6, also known as N-(4-mesitylthiazol-2-yl)benzamide or N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide, is a potent inhibitor of the Hec1/Nek2 complex . Hec1 (Highly Expressed in Cancer 1) and Nek2 (NIMA Related Kinase 2) are proteins that play crucial roles in cell division and the proper segregation of chromosomes. Overexpression of these proteins is often associated with various types of cancer .
Mode of Action
This compound selectively disrupts the interaction between Hec1 and Nek2 . This disruption leads to the inactivation of the Hec1/Nek2 function, which is mediated by protein degradation . The compound’s interaction with its targets results in changes in the mitotic pathway, leading to chromosome mis-segregation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the mitotic pathway. By inhibiting the Hec1/Nek2 complex, this compound disrupts the normal process of cell division. This disruption leads to chromosome mis-segregation, a condition that can trigger cell death, particularly in cancer cells where the Hec1/Nek2 complex is often overexpressed .
Result of Action
The primary result of this compound’s action is the induction of cell death through the disruption of normal cell division. Specifically, this compound-treated cells exhibit an increased mitotic population with multipolar spindle configurations and an increased rate of chromosome misalignment . Furthermore, this compound-treated cells show progressive morphological changes characteristic of dying cells, such as membrane bubbling .
Action Environment
It is known that various factors, such as ph, temperature, and the presence of other molecules, can influence the activity and stability of a compound
Biochemical Analysis
Cellular Effects
INH6 has been observed to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific details of these effects are still being researched.
Molecular Mechanism
The molecular mechanism of action of this compound involves complex interactions at the molecular level. It is known to bind with certain biomolecules, potentially inhibiting or activating enzymes, and causing changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models, with varying results depending on the dosage. These studies have observed threshold effects, as well as potential toxic or adverse effects at high doses .
Preparation Methods
The synthesis of INH6 involves several steps, starting with the formation of the core structure through a series of organic reactions. The synthetic route typically includes the use of various reagents and catalysts to achieve the desired chemical structure. Industrial production methods for this compound are not widely documented, but laboratory-scale synthesis involves meticulous control of reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
INH6 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound, leading to different chemical properties.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another, altering its chemical behavior. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
INH6 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Chemistry: this compound is used as a tool to study the Hec1/Nek2 complex and its role in cell division.
Biology: It is employed in research to understand the mechanisms of chromosome alignment and segregation during mitosis.
Medicine: this compound has shown potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells by disrupting the Hec1/Nek2 interaction.
Industry: While its industrial applications are still under exploration, this compound’s role in research makes it a valuable compound for developing new therapeutic strategies
Comparison with Similar Compounds
INH6 is unique in its specific targeting of the Hec1/Nek2 complex. Similar compounds include other inhibitors of the Hec1/Nek2 interaction, such as:
INH1: Another inhibitor of the Hec1/Nek2 complex, but with different chemical properties and potency.
INH2: A compound with similar inhibitory effects but varying in its mechanism of action and cellular effects.
INH3: Known for its broader range of targets, including other proteins involved in cell division. The uniqueness of this compound lies in its high specificity and potency in disrupting the Hec1/Nek2 interaction, making it a valuable tool for research and potential therapeutic applications
Properties
IUPAC Name |
N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c1-12-9-13(2)17(14(3)10-12)16-11-23-19(20-16)21-18(22)15-7-5-4-6-8-15/h4-11H,1-3H3,(H,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZLNJTXHZPHLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)C3=CC=CC=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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